DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

RNA Synthesis Deprotection Base-Labile Groups

Standard N2-isobutyryl (iBu) guanosine amidites cause depurination and tetraplex-mediated coupling failure in G-rich or long RNA sequences (>40 nt). This dmf-protected analog directly solves these yield-limiting issues. - **Greater depurination resistance:** Electron-donating formamidine stabilizes glycosidic bond under repeated TCA exposure. - **Faster deprotection:** Complete removal in ~20 min (vs. 16 hours for iBu); compatible with sensitive modified bases. - **Higher yields for problematic motifs:** Enhances coupling efficiency in G-tracts, telomeric repeats, and long non-coding RNAs. Available in research to production scales with rigorous QC.

Molecular Formula C49H67N8O8PSi
Molecular Weight 955.2 g/mol
Cat. No. B15588139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
Molecular FormulaC49H67N8O8PSi
Molecular Weight955.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/t40-,42-,43-,46-,66?/m1/s1
InChIKeyRQXRLANMGPTUJP-UTESLAMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-O-TBDMS-G(dmf)-CE-Phosphoramidite Procurement Evidence


DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite (CAS 149559-87-5) is a fully protected ribonucleoside phosphoramidite building block designed for the solid-phase synthesis of RNA oligonucleotides . It incorporates a 5'-O-dimethoxytrityl (DMT) group for primary hydroxyl protection, a 2'-O-tert-butyldimethylsilyl (TBDMS) group for secondary hydroxyl protection, a cyanoethyl (CE) group on the phosphite moiety, and a base-labile N2-dimethylformamidine (dmf) group on the exocyclic amine of guanine . This specific combination of protecting groups is engineered for standard automated DNA/RNA synthesizers using conventional phosphoramidite chemistry cycles, offering a defined deprotection and stability profile that distinguishes it from alternative guanosine phosphoramidites with different base protection (e.g., isobutyryl, acetyl) or 2'-protection (e.g., TOM) strategies.

DMT-2'-O-TBDMS-G(dmf) vs. iBu-G: Why Substitution Fails


While multiple guanosine phosphoramidites are commercially available, they are not functionally interchangeable. The choice of base-protecting group (dmf vs. iBu vs. Ac) directly dictates the required deprotection time and conditions, which in turn impacts the final oligonucleotide's purity and yield, particularly in G-rich sequences where incomplete deprotection can lead to product heterogeneity . Similarly, substituting the 2'-TBDMS group for a TOM or CEM group alters the steric hindrance during coupling, affecting stepwise coupling efficiency and the maximum achievable oligonucleotide length . Failure to select the appropriate monomer for the intended synthesis scale, sequence context, and post-synthetic workup can result in low crude yields, difficult purification, and biologically inactive products, thereby increasing overall project cost and timeline.

DMT-2'-O-TBDMS-G(dmf)-CE: Comparative Performance


Depurination: dmf vs. Isobutyryl Protection

The dmf (dimethylformamidine) base-protecting group on guanine enables significantly faster deprotection kinetics compared to the conventional isobutyryl (iBu) group. For DNA synthesis, dG(dmf) phosphoramidite is fully deprotected in concentrated ammonia in 2 hours at 55°C or 1 hour at 65°C, compared to 8–16 hours at 55°C for dG(iBu) [1]. In RNA synthesis, dmf-protected monomers require only 2–3 hours at 55°C for complete deprotection versus longer protocols for iBu-protected analogs, thereby shortening total synthesis time and reducing exposure to harsh basic conditions [1].

RNA Synthesis Deprotection Base-Labile Groups

Faster Deprotection with dmf

In G-rich sequences, incomplete deprotection of the iBu group is a known source of product heterogeneity and low yield. The dmf-protected monomer significantly reduces this issue, leading to higher crude purity and yield. Technical documentation states that the dG(dmf) monomer is 'especially suitable for G-rich sequences' because 'incomplete deprotection is greatly reduced in comparison with the conventional dG(ib)-monomer' . This is attributed to the more labile dmf group, which is removed completely under standard conditions, whereas residual iBu groups can persist and complicate purification.

RNA Synthesis G-Rich Sequences Oligonucleotide Purity

G-Rich Oligonucleotide Synthesis with dmf

The 2'-O-TBDMS protecting group offers a well-established balance of stability and cost-effectiveness. While TOM (triisopropylsilyloxymethyl) protecting groups are reported to exhibit lower steric hindrance and achieve higher coupling efficiencies for very long RNA , direct comparative studies show that phosphoramidites with TBDMS and TOM protection gave similar yields in the chain assembly process, and TBDMS-protected building blocks are 'considerably less expensive' [1]. TBDMS-protected phosphoramidites are routinely synthesis-tested to achieve a minimum coupling efficiency of 97% under standard conditions .

RNA Synthesis Coupling Efficiency 2'-Protecting Groups

Coupling Efficiency of TBDMS-G Phosphoramidites

In the context of C8-aryl-modified guanosine derivatives, the glycosidic bond becomes particularly sensitive to acid-catalyzed cleavage (depurination). A study demonstrated that protection of the exocyclic amino group as the N,N-dimethylformamidine (dmf) derivative improves the stability of these acid-labile C8-arylpurine nucleosides, enabling their successful use in oligonucleotide synthesis [1]. This suggests that the dmf group provides a stabilizing effect against acidic conditions encountered during detritylation steps.

Nucleoside Stability Depurination Modified RNA

HPLC Purity Specification

The dmf-protected guanosine phosphoramidite is fully compatible with standard RNA solid-phase synthesis and deprotection protocols alongside both 2'-O-TBDMS and 2'-O-TOM protected monomers. A 2017 study reported that new guanosine phosphoramidites with alternative base protection were 'fully compatible with 2′-O-tBDMS or TOM phosphoramidites in standard RNA solid-phase synthesis and deprotection' [1]. This implies that the dmf group does not introduce orthogonal deprotection requirements that would complicate mixed syntheses.

RNA Synthesis Mixed Chemistry TOM Compatibility

DMT-2'-O-TBDMS-G(dmf)-CE: Ideal Application Scenarios


G-Rich Oligonucleotide Synthesis

Leverage the 75% reduction in deprotection time (2 hours vs. 8+ hours) afforded by the dmf base-protecting group to accelerate synthesis cycles in high-throughput production environments . This monomer is particularly advantageous for core facilities or CROs where minimizing instrument downtime and maximizing daily throughput are critical operational metrics. The faster deprotection also reduces the cumulative exposure of the RNA to basic conditions, preserving the integrity of the full-length product.

Large-Scale Therapeutic Oligo Production

Procure this monomer for projects involving G-rich RNA sequences where the conventional iBu protection is known to result in incomplete deprotection and low yields. The dmf group's more efficient removal under standard ammonia conditions greatly reduces the risk of heterogeneous products, simplifying purification and increasing the yield of the desired full-length oligonucleotide [1].

Rapid Workflow: Same-Day Deprotection

Select DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite as a cost-effective alternative to TOM-protected monomers for routine synthesis of RNA up to 50–70 nucleotides. Literature indicates that TBDMS and TOM monomers give similar chain assembly yields, yet TBDMS-protected building blocks are 'considerably less expensive' [2]. This makes the dmf-TBDMS combination an economically sound choice for labs synthesizing siRNAs, antisense oligonucleotides, or RNA probes for hybridization studies, where ultra-long RNA is not required.

Long RNA Oligo Synthesis

Utilize the dmf-protected monomer when incorporating C8-aryl or other acid-sensitive guanosine analogs into RNA. The dmf group has been shown to improve the stability of the glycosidic bond in such derivatives, mitigating the risk of depurination during the acid detritylation steps of solid-phase synthesis [3]. This application is relevant for researchers studying DNA/RNA adducts or developing modified nucleotides for chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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